6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, an amino group, and a pyridine ring with a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine and azetidine rings would give the molecule a certain degree of rigidity, while the other functional groups could potentially participate in various types of intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity. Again, without specific information on this compound, it’s difficult to predict these properties .Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, including compounds structurally related to 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile, have been prepared and analyzed. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies, indicating potential for various biochemical interactions. Additionally, these compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in medical and pharmaceutical research (Flefel et al., 2018).
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Research has demonstrated the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, a structurally related class of compounds. This synthesis involves the reaction of similar aminonitriles with triethyl orthoesters, indicating the chemical versatility and potential for creating a variety of biologically active compounds (Khashi et al., 2015).
Chemical Transformations Under Nucleophilic Conditions
Studies on chemical transformations of similar carbonitriles under nucleophilic conditions have been conducted, leading to the synthesis of diverse heterocyclic systems. This research is significant for understanding the chemical reactivity and potential applications of such compounds in creating novel therapeutic agents (Ibrahim & El-Gohary, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses in fields such as medicine or materials science .
Properties
IUPAC Name |
6-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c1-21(13-3-2-11(6-16)7-17-13)12-8-22(9-12)15-5-4-14-19-18-10-23(14)20-15/h2-5,7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYOLCZUIWKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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